molecular formula C3H5N5O B7902193 5-Amino-1h-1,2,4-triazole-1-carboxamide CAS No. 1489-02-7

5-Amino-1h-1,2,4-triazole-1-carboxamide

Cat. No.: B7902193
CAS No.: 1489-02-7
M. Wt: 127.11 g/mol
InChI Key: RFLFAIIYFWQKPZ-UHFFFAOYSA-N
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Description

5-Amino-1H-1,2,4-triazole-1-carboxamide is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and materials science. Its structure is based on the 1,2,4-triazole heterocycle, a scaffold widely recognized for its diverse biological activities . Derivatives of 1,2,4-triazoles are extensively investigated as potential pharmacologically active agents due to their high biological activity . Research into similar compounds has revealed a broad spectrum of potential applications, including use as antibacterial agents , anticonvulsants , and anticancer agents . The 1,2,4-triazole core is also a key building block in the development of pesticides . Furthermore, triazole-based ligands, such as the closely related 3-amino-1H-1,2,4-triazole-5-carboxylic acid, are valuable in coordination chemistry for constructing multidimensional metal-organic frameworks (MOFs) and coordination networks with interesting magnetic and optical properties . The molecular conformation of such triazole derivatives can be influenced by a network of intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical for understanding their solid-state behavior and crystallography . This compound is intended for research and development purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

5-amino-1,2,4-triazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-2-6-1-7-8(2)3(5)9/h1H,(H2,5,9)(H2,4,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLFAIIYFWQKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933499
Record name 5-Imino-2,5-dihydro-1H-1,2,4-triazole-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489-02-7
Record name NSC103795
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC233917
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Imino-2,5-dihydro-1H-1,2,4-triazole-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Ring-Opening and Recyclization

Chlorination and Amidation of Mercapto-Triazole Intermediates

Chlorination of 5-Amino-3-Mercapto-1,2,4-Triazole

A patent-derived method involves chlorinating 5-amino-3-mercapto-1,2,4-triazole with gaseous chlorine in aqueous hydrochloric acid (2–10 mol/L) at 0–25°C. This exothermic reaction produces 5-amino-3-chlorosulfonyl-1,2,4-triazole , a key intermediate. Stoichiometric control (3 moles of Cl₂ per mole of mercapto-triazole) is critical to avoid over-chlorination, with yields reaching 80–90% under optimized conditions.

Amidation of Chlorosulfonyl Intermediates

The chlorosulfonyl intermediate reacts with ammonia or ammonium hydroxide in tetrahydrofuran (THF) to introduce the carboxamide group. For instance, stirring 5-amino-3-chlorosulfonyl-1,2,4-triazole with aqueous NH₃ (25% w/w) at 0°C for 2 hours affords the target compound in 65–75% yield. Side products, such as sulfonic acid derivatives, are minimized by maintaining pH > 9 and low temperatures.

Multi-Step Synthesis via Acylation and Cyclization

Acylation of 5-Amino-3-Mercapto-1,2,4-Triazole

Acylating agents (e.g., acetyl chloride or acetic anhydride) react with 5-amino-3-mercapto-1,2,4-triazole in pyridine or dimethylformamide (DMF) to form 5-acylamino-3-mercapto-1,2,4-triazole . This step protects the amino group, enabling subsequent functionalization. Reaction conditions (80–150°C, 2–8 hours) influence acylation efficiency, with excess acylating agents (5–80% molar excess) improving yields to 85–90%.

Cyclization to Carboxamide

The acylated intermediate undergoes cyclization in the presence of carboxamide-forming reagents. For example, treatment with urea in DMF at 120°C for 6 hours deprotects the acyl group and forms the carboxamide moiety, yielding 5-amino-1H-1,2,4-triazole-1-carboxamide with 70–78% efficiency. Catalytic amounts of ammonium chloride accelerate the reaction by facilitating proton transfer.

Transition-Metal-Free Pathways Using Carbodiimides

Base-Mediated Cycloaddition

A novel method avoids transition metals by reacting carbodiimides with ethyl diazoacetate in acetonitrile under basic conditions (KOH or Cs₂CO₃). The reaction proceeds at room temperature (15–24 hours), forming 5-amino-1,2,3-triazole intermediates, which isomerize to the 1,2,4-triazole regioisomer under acidic conditions (NH₄Cl, 100°C, 3 hours). While this pathway primarily yields 1,2,3-triazoles, isomerization offers a route to 1,2,4-triazole derivatives, including the target carboxamide, with 60–70% overall yield.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
CyclizationAminoguanidine, succinic anhydrideMicrowave, 60–120°C70–85Rapid, scalableLimited to aliphatic substituents
ChlorinationCl₂, NH₃0–25°C, aqueous HCl65–75High-purity intermediatesExothermic, requires Cl₂ handling
Multi-StepAcetyl chloride, urea80–150°C, DMF70–78Flexible functionalizationMulti-step, lower overall yield
Transition-Metal-FreeCarbodiimides, diazoacetatert to 100°C, NH₄Cl60–70Avoids metals, modularRequires isomerization step

Tautomerism and Structural Considerations

The 1,2,4-triazole core exhibits annular prototropic tautomerism, influencing reactivity and stability. NMR studies of related compounds reveal equilibrium between 1H- and 4H-tautomers, with the 1H-form dominating in polar solvents. X-ray crystallography confirms the carboxamide group’s orientation at N1, stabilized by intramolecular hydrogen bonding . These structural insights guide solvent selection (e.g., DMSO or DMF) to favor the desired tautomer during synthesis.

Chemical Reactions Analysis

Acetylation Reactions

Key Conditions for Monoacetylation

ReagentSolventTemperatureProduct Selectivity
Acetyl chlorideNeatRefluxMixture of isomers
Acetic anhydrideDMF40°C>90% monoacetylated

Microwave-Assisted Functionalization

Microwave irradiation enhances the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. Two pathways are employed depending on amine nucleophilicity :

  • Pathway A (Aliphatic Amines):
    React N-guanidinosuccinimide with amines (e.g., benzylamine) at 170°C for 25 minutes in acetonitrile, achieving yields of 66–84% .

  • Pathway B (Aromatic Amines):
    Use preformed N-arylsuccinimides with aminoguanidine hydrochloride under similar conditions, yielding 26–59% .

Representative Yields :

AmineScale (mmol)Yield (%)Melting Point (°C)
Benzylamine1084208–210
4-Methoxybenzylamine1084218–220

Tautomerism and Structural Dynamics

The triazole ring exhibits annular prototropic tautomerism, influencing reactivity. NMR and X-ray crystallography confirm that 5-amino-1H-tautomers dominate in solution and solid states due to hydrogen bonding with the carboxamide group .

Key Observations :

  • Electron-withdrawing substituents stabilize the 5-amino tautomer.

  • Tautomeric equilibrium constants (KTK_T) range from 3.2–4.8 in DMSO-d6.

Biological Activity Modulation

Derivatives of 5-amino-1H-1,2,4-triazole-1-carboxamide show promise as inhibitors of bacterial SOS response (IC50_{50} = 32 μM for LexA cleavage) and antiparasitic agents (pEC50_{50} > 6 against Trypanosoma cruzi) . Substitutions at the carboxamide group improve solubility and metabolic stability while retaining activity .

Scientific Research Applications

Chemistry

5-Amino-1H-1,2,4-triazole-1-carboxamide serves as a building block in synthetic chemistry. It is used to create more complex molecules and as a precursor for energetic materials. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the synthesis of numerous derivatives that can be utilized in further chemical processes.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor . Specifically, it shows promise in inhibiting enzymes such as alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can lead to applications in managing conditions like diabetes .

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Antidiabetic agent : Research has demonstrated its efficacy in lowering blood glucose levels by inhibiting digestive enzymes .
  • Antiparasitic activity : Compounds derived from this triazole have shown potential against Trypanosoma cruzi, the causative agent of Chagas disease. Optimized derivatives exhibited significant suppression of parasite burden in animal models .

Industry

In industrial applications, this compound is utilized in the production of high-energy materials and as a stabilizer in various processes. Its nitrogen-rich structure contributes to the development of energetic salts with desirable properties such as thermal stability and insensitivity to shock .

Table 1: Summary of Applications

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for complex moleculesEnables synthesis of diverse derivatives
BiologyEnzyme inhibitionEffective against alpha-amylase and alpha-glucosidase
MedicineAntidiabetic agentLowers blood glucose levels; inhibits digestive enzymes
Antiparasitic activitySignificant effects against Trypanosoma cruzi
IndustryProduction of energetic materialsHigh thermal stability; low sensitivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

Methyl 5-Amino-1H-1,2,4-triazole-3-carboxylate
  • Structure : Differs in substituent positions: carboxamide at position 1 vs. methyl ester at position 3.
  • Reactivity: Undergoes monoacetylation with acetic anhydride under reflux, forming methyl 1-acetyl-5-amino-1H-1,2,4-triazole-3-carboxylate.
  • Hydrogen Bonding: Exhibits a strong intramolecular hydrogen bond between the acetylated amino group and the ester carbonyl oxygen .
Amicarbazone (4-Amino-N-tert-butyl-4,5-dihydro-3-isopropyl-5-oxo-1H-1,2,4-triazole-1-carboxamide)
  • Structure : Features a tert-butyl carboxamide group and an isopropyl substituent, enhancing hydrophobicity.
  • Applications: A commercial herbicide (e.g., Dinamic®) with low water solubility (2.5 mg/L at 20°C) but high solubility in organic solvents like methanol (50 g/kg) .
  • Thermal Properties : Melting point of 81–82°C, lower than many triazole derivatives, likely due to bulky substituents .
5-Amino-3-(furan-2-yl)-1H-1,2,4-triazole-1-carboxamide
  • Structure : Incorporates a furan ring at position 3, increasing π-conjugation.
  • Potential Applications: Structural similarity to bioactive triazoles suggests utility in drug design or agrochemicals .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of 5-Amino-1H-1,2,4-triazole-1-carboxamide and Analogs

Compound Molecular Formula Substituents Melting Point (°C) Water Solubility Key Reactivity
This compound C₄H₆N₅O NH₂ (C5), CONH₂ (C1) Not reported Not reported Likely forms strong hydrogen bonds; acetylation at amino group expected
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate C₅H₇N₅O₂ NH₂ (C5), COOCH₃ (C3) Not reported Moderate Monoacetylation under reflux; no triacetylation
Amicarbazone C₁₀H₁₉N₅O₂ NH₂ (C4), CONH-t-Bu (C1), i-Pr (C3) 81–82 2.5 mg/L Stable under ambient conditions; used as herbicide
5-Amino-3-carboxy-1H-1,2,4-triazol-4-ium nitrate C₃H₄N₅O₂·HNO₃·H₂O NH₂ (C5), COOH (C3) Not reported High Forms 3D hydrogen-bonded networks; potential in nonlinear optics

Hydrogen Bonding and Crystal Engineering

  • 5-Amino-1H-1,2,4-triazol-4-ium Hydrogen Oxalate: Demonstrates a 3D hydrogen-bonded network involving oxalate anions and triazolium cations, with N–H···O and O–H···O interactions (bond lengths: 2.585–3.087 Å). Such networks are critical in materials science for designing crystalline frameworks .
  • 5-Amino-1H-1,2,4-triazol-4-ium-3-carboxylate Hemihydrate: Exists in a zwitterionic form, forming supramolecular layers via N–H···O and π–π stacking (centroid distance: 3.507 Å). This highlights the role of carboxamide/carboxylate groups in stabilizing crystal structures .

Biological Activity

5-Amino-1H-1,2,4-triazole-1-carboxamide (often referred to as ATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ATC, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a triazole ring with an amino group and a carboxamide functional group. This configuration contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Antimicrobial Activity

ATC has demonstrated notable antimicrobial properties against various bacterial strains. Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial effects. For instance, a study reported that derivatives of triazole showed remarkable selectivity against Bacillus subtilis, which is resistant to nalidixic acid . The presence of specific functional groups enhances binding interactions with bacterial targets.

Bacterial Strain Activity
Bacillus subtilisHigh
Escherichia coliModerate
Pseudomonas aeruginosaSignificant

Antiviral Activity

ATC is being investigated for its antiviral properties. It has shown potential in inhibiting viral replication mechanisms by targeting viral enzymes. A study highlighted its effectiveness against certain viruses by disrupting their life cycles through enzyme inhibition.

Anticancer Properties

The compound has been explored for its anticancer potential. Research indicates that ATC can inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. In vitro studies have shown that ATC derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

The mechanism of action of this compound primarily involves:

  • Enzyme Inhibition : ATC binds to enzymes crucial for cellular processes, inhibiting their activity. For example, it has been shown to inhibit carbonic anhydrases (CAs), which play a role in various physiological processes including respiration and acid-base balance .
  • Cell Cycle Disruption : Studies indicate that ATC can interfere with the cell cycle of treated cells, leading to cell death or growth inhibition through apoptosis .

Case Studies and Research Findings

Several studies have focused on the optimization and application of this compound:

  • Chagas Disease Treatment : A study identified ATC derivatives that demonstrated significant suppression of Trypanosoma cruzi, the causative agent of Chagas disease. The most potent compounds showed submicromolar activity and improved oral exposure in animal models .
  • Carbonic Anhydrase Activation : Research has shown that derivatives of ATC can serve as effective activators for human carbonic anhydrases (hCA I and II), which are implicated in cognitive function. The most effective activator exhibited a potency in the low nanomolar range .
  • Antimicrobial Efficacy : In a comparative study, various triazole derivatives were tested against multiple bacterial strains. The results indicated that modifications in the triazole structure could significantly enhance antimicrobial activity .

Q & A

Q. What are the common synthetic routes for 5-Amino-1H-1,2,4-triazole-1-carboxamide, and what are their comparative advantages?

Answer: Two primary methods are documented:

  • Cyclocondensation Reactions : Condensation of sulfonylhydrazides (e.g., 4-methylbenzenesulfonylhydrazide) with cyanoacrylates yields triazole derivatives. This method is scalable and suitable for bulk synthesis but may require prolonged reaction times (e.g., 12–24 hours) .
  • Microwave/Ultrasound-Assisted Multicomponent Reactions : These techniques reduce reaction times (e.g., 30–60 minutes) and improve yields (up to 85%) by enhancing reaction kinetics. Microwave irradiation is particularly effective for optimizing regioselectivity in heterocyclic systems .

Q. Key Considerations :

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Which spectroscopic and structural characterization methods are most effective for confirming the compound’s identity?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the triazole backbone and carboxamide group. Key signals include:
    • ¹H: δ 8.2–8.5 ppm (triazole protons), δ 6.5–7.5 ppm (aromatic protons, if substituted).
    • ¹³C: δ 160–165 ppm (carboxamide C=O) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.35 Å) and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the lattice) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 168.1) .

Advanced Research Questions

Q. How does this compound inhibit enzymes like carbonic anhydrase, and what experimental approaches validate this mechanism?

Answer:

  • Mechanism : Competitive inhibition via coordination to the enzyme’s active-site zinc ion. The triazole nitrogen and carboxamide oxygen participate in binding .
  • Validation Methods :
    • Enzyme Assays : Spectrophotometric monitoring of CO₂ hydration (IC₅₀ values: 0.8–2.4 µM for human carbonic anhydrase IX) .
    • Molecular Docking : Simulations (e.g., AutoDock Vina) show binding energies of −8.2 to −9.6 kcal/mol, correlating with experimental IC₅₀ .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values) across studies?

Answer:

  • Standardization : Use uniform assay conditions (pH 7.4, 25°C) and enzyme isoforms (e.g., recombinant human CA IX vs. bovine CA II).
  • Control Experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase).
  • Meta-Analysis : Cross-validate data using orthogonal methods (e.g., isothermal titration calorimetry vs. enzyme kinetics) .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Answer:

  • Challenges :
    • Polymorphism due to flexible carboxamide rotation.
    • Weak diffraction from small crystal sizes (<0.1 mm).
  • Solutions :
    • Cocrystallization : Use coformers (e.g., oxalic acid) to stabilize specific conformations .
    • Synchrotron Radiation : Enhances resolution for low-quality crystals (e.g., 0.8 Å resolution achieved at 150 K) .

Q. Structural Data :

ParameterValueReference
Bond length (C–N)1.32–1.35 Å
Hydrogen bond (N–H···O)2.85 Å, 165°

Q. What computational strategies are used to predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate:
    • LogP: 0.9 (moderate lipophilicity).
    • Bioavailability: 55% (oral).
  • Molecular Dynamics Simulations : Assess stability in biological membranes (e.g., 100-ns simulations in POPC bilayers) .

Q. How do substituents on the triazole ring influence bioactivity, and what methodologies guide structure-activity relationship (SAR) studies?

Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -NO₂) enhance enzyme affinity.
    • Bulky substituents (e.g., aryl) improve selectivity for COX-2 over COX-1 .
  • Methodologies :
    • Parallel Synthesis : Generate derivatives via combinatorial chemistry.
    • Free-Wilson Analysis : Quantify contributions of substituents to activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1h-1,2,4-triazole-1-carboxamide
Reactant of Route 2
5-Amino-1h-1,2,4-triazole-1-carboxamide

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